8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
8-Methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a quinazoline derivative featuring a 1,3,5-triazinylamine substituent. The compound’s core structure includes a quinazoline scaffold with methoxy (8-position) and methyl (4-position) groups, coupled to a 1,4,5,6-tetrahydro-1,3,5-triazine ring substituted with an isopropyl group.
This compound’s structural uniqueness lies in its substitution pattern: the 8-methoxy group may enhance membrane permeability, while the isopropyl group on the triazine ring introduces steric bulk that could influence target binding.
Properties
Molecular Formula |
C16H22N6O |
|---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
8-methoxy-4-methyl-N-(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H22N6O/c1-10(2)22-8-17-15(18-9-22)21-16-19-11(3)12-6-5-7-13(23-4)14(12)20-16/h5-7,10H,8-9H2,1-4H3,(H2,17,18,19,20,21) |
InChI Key |
OCDDTFPGGICNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NCN(CN3)C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps, starting from readily available precursors
Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Introduction of Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be used to reduce any double bonds or nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield fully saturated derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that similar quinazoline compounds possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
Quinazoline derivatives are also being investigated for their anticancer properties. Specific studies have demonstrated that modifications to the quinazoline structure can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression is a promising area of research. For example, quinazoline-based compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways .
Case Studies
Several studies have documented the synthesis and application of quinazoline derivatives:
-
Antibacterial Screening :
A study conducted on various synthesized quinazoline derivatives highlighted their effectiveness against multiple bacterial strains. The derivatives were tested using standard disk diffusion methods, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics . -
Cytotoxicity Assessments :
In vitro studies assessed the cytotoxic effects of quinazoline derivatives on human cancer cell lines. Results indicated that specific modifications led to enhanced cell death in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Quinazoline Core Modifications
Triazine Substituent Diversity
Pharmacokinetic Implications
- Molecular Weight : The target compound (376.44 Da) is smaller than analogs like (406.44 Da) and (553.03 Da), suggesting better bioavailability under Lipinski’s rules.
- Solubility : Extended alkyl chains (e.g., piperazinylpropoxy in ) or polar groups (e.g., benzodioxole in ) may enhance solubility but require balancing with lipophilic substituents for optimal absorption.
Research Findings and Trends
- Synthetic Accessibility : Derivatives with simple alkyl triazine substituents (e.g., isopropyl) are synthetically less complex than those requiring Suzuki couplings (e.g., arylboronates in ).
- Biological Relevance : While explicit activity data is unavailable in the provided evidence, structural analogs like and highlight the importance of halogen and aryl groups in optimizing kinase inhibition or DNA intercalation .
Biological Activity
8-Methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound belonging to the aminoquinazoline class. Its unique structure incorporates a quinazoline core with various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.39 g/mol. The compound features a methoxy group, a methyl group, and a tetrahydrotriazine moiety attached to the quinazoline structure. This combination enhances its chemical reactivity and biological interactions.
Biological Activities
Preliminary studies have indicated that compounds in the aminoquinazoline class exhibit diverse biological activities. Key areas of interest for this compound include:
1. Anticancer Activity
Research has shown that aminoquinazoline derivatives possess anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Aminoquinazolines have been reported to exhibit significant antibacterial and antifungal effects against various pathogens. Testing against Gram-positive and Gram-negative bacteria has shown promising results .
3. Anti-inflammatory Effects
Some derivatives within this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Potential mechanisms include:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory responses. For example, studies on related compounds indicate they can inhibit kinases or other enzymes critical for cellular signaling pathways .
2. Interaction with DNA
Aminoquinazolines may interact with DNA or RNA structures, affecting replication and transcription processes in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amines compared to structurally similar compounds, the following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Ethoxyquinazoline | Ethoxy group on quinazoline | Potential anti-cancer properties |
| 4-Methylaminoquinazoline | Methylamino substitution | Known for antimicrobial activity |
| 1-Methyltriazine | Methyl group on triazine | Exhibits unique electronic properties |
This table highlights how the specific combination of functional groups in 8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amines may lead to distinct biological activities compared to other derivatives.
Case Studies
Several case studies have investigated the biological activity of related compounds:
Case Study 1: A study evaluating the anticancer effects of aminoquinazolines showed significant cell death in human breast cancer cell lines treated with similar derivatives .
Case Study 2: Research on antimicrobial activity indicated that certain quinazoline derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
Q & A
Q. What are the foundational synthetic strategies for constructing the quinazoline-triazine hybrid scaffold in this compound?
The synthesis typically involves multi-step reactions:
- Quinazoline core formation : Condensation of anthranilic acid derivatives with nitriles or via cyclization of 2-aminobenzonitrile intermediates under acidic conditions.
- Triazine ring introduction : Nucleophilic substitution at the quinazoline C2 position using 5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine, often catalyzed by bases like triethylamine in anhydrous solvents (e.g., DMF or THF) .
- Methoxy and methyl group installation : Electrophilic aromatic substitution or Pd-catalyzed coupling at earlier stages to ensure regioselectivity .
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- Spectroscopy : H/C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazine NH signals at δ 5.5–6.0 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 383.2 for CHNO).
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Kinase inhibition : Use ATP-binding site assays (e.g., EGFR or VEGFR2) due to quinazoline’s affinity for kinase domains.
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility and stability : HPLC-based kinetic solubility in PBS and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can synthetic yields be improved for the triazine-quinazoline coupling step?
Optimization strategies include:
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts to enhance nucleophilic substitution efficiency.
- Solvent effects : Polar aprotic solvents like DMSO at elevated temperatures (80–100°C) to stabilize transition states.
- Protecting groups : Temporarily masking reactive NH groups on the triazine to prevent side reactions .
Q. What computational tools are effective for predicting target binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hydrophobic pockets accommodating the 8-methoxy group).
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.
- QSAR models : Use substituent descriptors (e.g., Hammett σ values) to correlate structural features with bioactivity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions. Mitigation approaches:
- Standardized protocols : Adopt CLIA-certified cell lines and control compound benchmarks (e.g., gefitinib for kinase assays).
- Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Dose-response validation : Replicate studies across independent labs with blinded sample analysis .
Q. What strategies guide structure-activity relationship (SAR) studies for this scaffold?
- Substituent variation : Systematically modify the methoxy position (e.g., 8-ethoxy, 8-fluoro) and triazine alkyl groups (e.g., cyclopropyl vs. isopropyl).
- Bioisosteric replacement : Replace the triazine with a pyrimidine ring to assess impact on solubility and target affinity.
- Prodrug design : Introduce hydrolyzable esters (e.g., acetoxymethyl) at the quinazoline N3 position to enhance bioavailability .
Methodological Considerations
Q. How to address poor aqueous solubility during formulation?
- Salt formation : Use hydrochloride or mesylate salts to improve dissolution.
- Nanoformulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles (particle size <200 nm via DLS).
- Co-solvent systems : Test blends of ethanol, propylene glycol, and Captisol® for parenteral delivery .
Q. What analytical techniques detect degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO).
- UPLC-PDA/MS : Monitor degradation pathways (e.g., demethylation of the methoxy group or triazine ring hydrolysis).
- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
